molecular formula C18H18ClN5O3 B2698469 (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide CAS No. 2242464-44-2

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide

Cat. No. B2698469
CAS RN: 2242464-44-2
M. Wt: 387.8 g/mol
InChI Key: YAGSZKAJPHGVOV-NSHDSACASA-N
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Description

Scientific Research Applications

BAY 2416964 has a wide range of scientific research applications, including:

Mechanism of Action

BAY 2416964 exerts its effects by inhibiting the activation of the aryl hydrocarbon receptor (AhR). AhR is a cytosolic transcription factor that, when activated, translocates to the nucleus and binds to xenobiotic response elements (XREs) within the DNA. This binding leads to the induction of genes involved in immune suppression. By inhibiting AhR, BAY 2416964 restores immune cell function and enhances antigen-specific cytotoxic T cell responses .

Preparation Methods

The synthesis of BAY 2416964 involves a series of chemical reactions designed to create a potent and selective AhR inhibitor. The synthetic route typically includes the formation of key intermediates through various organic reactions, followed by purification and characterization steps. Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process .

Chemical Reactions Analysis

BAY 2416964 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or reduce its inhibitory activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

BAY 2416964 is unique in its high selectivity and potency as an AhR inhibitor. Similar compounds include:

properties

IUPAC Name

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGSZKAJPHGVOV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []

ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:

  • Enhance the proinflammatory activity of antigen-presenting cells and T cells. []
  • Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]
  • Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []

ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:

  • Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []
  • Evidence of immune activation at the tested doses. []

ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:

  • Showed antitumor efficacy. []

A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []

ANone: Current research on BAY2416964 focuses on:

  • Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []
  • Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []
  • Investigating its potential in combination therapies, given its manageable safety profile. []

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